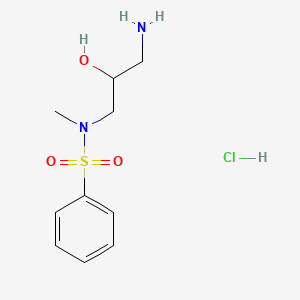
N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride” would likely be complex due to the presence of multiple functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride” would depend on its molecular structure. Some potential properties to consider include its molecular weight, solubility, melting point, and boiling point .
Applications De Recherche Scientifique
Anti-HIV Applications : Compounds similar to N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride have been investigated for their potential anti-HIV properties. For instance, certain derivatives have been synthesized and tested for their effectiveness against HIV-1, displaying promising anti-HIV activity (Brzozowski & Sa̧czewski, 2007).
Anticancer and Antimicrobial Properties : Derivatives of N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride have been synthesized and evaluated for their anticancer, antimicrobial, and anti-tuberculosis activities. These studies include the assessment of their effectiveness as in-vitro antitumor agents against various cancer cell lines, as well as their antimicrobial properties against both Gram-positive and Gram-negative bacteria (Debbabi et al., 2020).
DNA Interaction and Antitumor Effects : Research on sulfonamide-focused libraries, including compounds related to N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride, has demonstrated their potential as antitumor agents. These compounds have been shown to interact with DNA and exhibit cytotoxic effects on cancer cells, highlighting their potential in cancer therapy (Owa et al., 2002).
Copper(II) Coordination and Supramolecular Chemistry : Studies have investigated the coordination of copper(II) with compounds like N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride. The findings suggest that the intermolecular hydrogen bonding between amine and sulfonamide units can influence the coordination geometries at copper centers, which is significant in the context of supramolecular chemistry and metalloenzyme studies (White et al., 1999).
Quantum-Chemical Calculations and Antioxidant Activity : Theoretical calculations have been applied to derivatives of N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride to define their optimized state, predict free energy, and identify molecular orbitals. This research is crucial for understanding the antioxidant activities of these compounds (Peiming et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-amino-2-hydroxypropyl)-N-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-12(8-9(13)7-11)16(14,15)10-5-3-2-4-6-10;/h2-6,9,13H,7-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBKBFDALANDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN)O)S(=O)(=O)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2799551.png)
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799554.png)
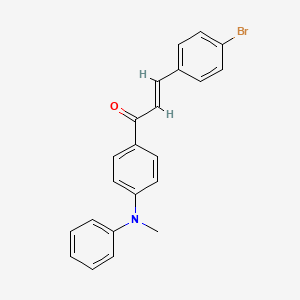
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1,3-benzoxazole](/img/structure/B2799556.png)
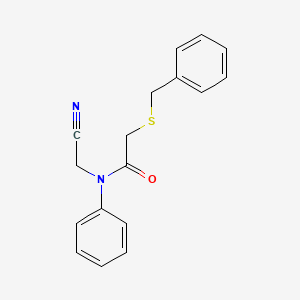
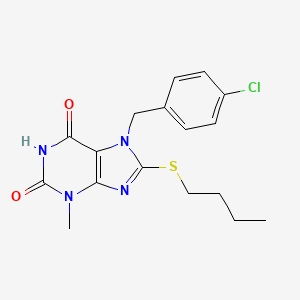
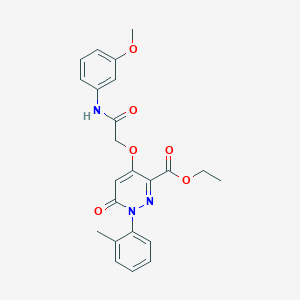
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2799564.png)

![2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL](/img/structure/B2799567.png)
![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799568.png)

![3-{[2-(4-Ethoxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2799571.png)